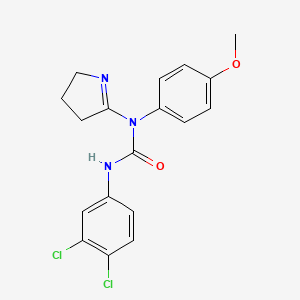

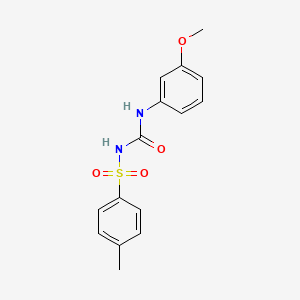

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazine derivatives are a significant class of compounds with a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound "N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pyrazine-2-carboxamide" is not directly studied in the provided papers, but related pyrazine carboxamide derivatives have been extensively researched due to their interesting chemical and biological properties.

Synthesis Analysis

The synthesis of pyrazine derivatives often involves condensation reactions, Suzuki cross-coupling reactions, and reactions with various reagents to introduce different functional groups. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved through a Suzuki cross-coupling reaction, which is a palladium-catalyzed reaction between aryl halides and aryl boronic acids . Similarly, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide was synthesized through a reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid .

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is often characterized using spectroscopic techniques such as NMR, FT-IR, and mass spectrometry. X-ray crystallography can also be used to determine the three-dimensional structure of these compounds. The molecular geometry and electronic structure are frequently optimized and calculated using density functional theory (DFT) methods . The stability of these molecules is often attributed to hyper-conjugative interactions and charge delocalization, which can be analyzed using natural bond orbital (NBO) analysis .

Chemical Reactions Analysis

Pyrazine carboxamide derivatives can undergo various chemical reactions, including those that lead to the formation of new heterocyclic systems. For example, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides react with benzylthiol or thiophenols to afford tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . The reactivity of these compounds can be further understood by studying their frontier molecular orbitals (FMOs), such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives, such as their vibrational frequencies, hyperpolarizability, and thermal stability, are often investigated using various spectroscopic methods and computational studies. The nonlinear optical (NLO) properties of these compounds are of particular interest due to their potential applications in optoelectronic devices. The first hyperpolarizability is a measure of the NLO behavior and is influenced by the π-electron delocalization within the molecule . The thermal stability of these compounds can be assessed through thermogravimetric analysis (TGA) .

Scientific Research Applications

Pharmacological Characteristics of Analogs

Studies on analogs of pyrazine derivatives, such as 4-phenylpiracetam, have shown central neurotropic effects, indicating potential applications in enhancing operant behavior, removing psychodepressant effects, inhibiting post-rotational nystagmus, and preventing the development of retrograde amnesia. Unlike pyracetam, 4-phenylpiracetam exhibits specific anticonvulsant action and, in high doses, produces psychodepressant effects (Bobkov et al., 1983).

Metabolic Pathways and Drug Efficacy

Research on compounds like CI-980 demonstrates the importance of understanding the metabolic pathways and drug efficacy in treating diseases such as small cell lung cancer. CI-980, a water-soluble mitotic inhibitor, acts by inhibiting tubulin polymerization, leading to cell death in M phase. Despite its preclinical activity, the clinical application in untreated small cell lung cancer did not yield significant objective responses, highlighting the complexity of translating preclinical findings to effective treatments (Jason P. Thomas et al., 2002).

Diagnostic and Therapeutic Applications

The development and application of radioligands, such as [11C]WAY-100635, for PET (Positron Emission Tomography) imaging have advanced the study of central 5-HT1A receptors in living human brains. This approach has potential applications in diagnosing and understanding psychiatric and neurological disorders, as well as investigating the pharmacology of drugs acting on the central nervous system (Pike et al., 1995).

Antimicrobial Agents and Chemotherapy

The study of PNU-100480, an oxazolidinone, in healthy volunteers using biomarkers for safety and efficacy demonstrates the potential of novel treatments for tuberculosis. This research highlights the importance of identifying safe and effective dosages and the role of biomarkers in accelerating the development of new treatments for infectious diseases (Wallis et al., 2010).

Mechanism of Action

Target of Action

It is known that pyrazinamide, a compound with a similar structure, is used as a first-line drug in tuberculosis therapy .

Mode of Action

It is believed to interact with its targets, leading to changes that result in its biological activity

Biochemical Pathways

Compounds with similar structures, such as pyrazinamide, are known to have anti-tubercular activity against mycobacterium tuberculosis .

Result of Action

It is known that similar compounds have significant activity against mycobacterium tuberculosis .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can potentially affect the compound’s action .

properties

IUPAC Name |

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-22-14-6-9-20(11-14)13-4-2-12(3-5-13)19-16(21)15-10-17-7-8-18-15/h2-5,7-8,10,14H,6,9,11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCXYYGUAYEKLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pyrazine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B3007128.png)

![(5E)-3-(6-morpholin-4-yl-6-oxohexyl)-5-[3-(6-morpholin-4-yl-6-oxohexyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3007131.png)

![2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B3007132.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B3007138.png)

![N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B3007141.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B3007142.png)

![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3007143.png)

![4-acetyl-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3007145.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide](/img/structure/B3007146.png)